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Compound Name: Lithium aluminium hydride

Cat. No.: B105392

For Researchers, Scientists, and Drug Development Professionals

Lithium aluminum hydride (LiAlH4 or LAH) is a potent and versatile reducing agent widely
employed in organic synthesis.[1][2] One of its key applications is the reductive ring-opening of
epoxides to furnish alcohols.[1][3] This reaction is highly valued for its reliability, predictability,
and stereochemical control, making it a staple in the synthesis of complex molecules, including
pharmaceuticals and natural products.

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The hydride ion (H™),
delivered from the Al-H bond of the AlHa~ complex, acts as the nucleophile.[1] Due to the steric
demands of the SN2 transition state, the hydride attacks the less sterically hindered carbon
atom of the epoxide ring.[4] This regioselectivity is a defining feature of the reaction. The attack
occurs from the backside of the C-O bond, leading to an inversion of stereochemistry at the
center of attack.[5] Following the ring-opening, an aluminum alkoxide intermediate is formed,
which is then protonated during an aqueous workup to yield the final alcohol product.[1]

Data Presentation: Regio- and Stereoselectivity

The regioselectivity of the LiAlHa-mediated epoxide opening is predominantly governed by
steric factors. The hydride nucleophile preferentially attacks the less substituted carbon atom.
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Regioselectivit

Epoxide . . Overall Yield
Major Product  Minor Product vy
Substrate . . (%)
(Major:Minor)

Propylene Oxide  2-Propanol 1-Propanol >95:5 High

Styrene Oxide 1-Phenylethanol 2-Phenylethanol 90:10 High
1,2-Epoxybutane  2-Butanol 1-Butanol Highly Selective High
Isobutylene ) ] )

Oxid tert-Butanol Isobutanol Highly Selective High

xide

Note: Quantitative data for LiAlH4 reductions of epoxides often report high yields and excellent
regioselectivity, though specific ratios can vary with reaction conditions. The data above
represents typical outcomes.

In cyclic systems, the reduction of epoxides with LiAlH4 proceeds via a trans-diaxial opening,
dictated by the Furst-Plattner rule. The nucleophilic hydride attacks an axial position, forcing
the epoxide oxygen to open and ultimately form an equatorial hydroxyl group, while the newly
introduced hydrogen remains axial.

Cyclic Epoxide Substrate Product Stereochemical Outcome

) Diaxial opening leads to the
Cyclohexene Oxide trans-2-Hydroxycyclohexane
trans product

_ Predominantly the product of
4-tert-Butylcyclohexene Oxide trans-tert-Butylcyclohexan-1-ol )
axial attack

Visualizations
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Caption: SN2 mechanism of LiAlHs-mediated epoxide ring-opening.

Experimental Workflow
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Caption: General workflow for LiAlH4 epoxide reduction.

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/product/b105392?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105392?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing
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Caption: Steric hindrance dictates the regioselectivity of hydride attack.

Experimental Protocols

Safety Precautions:

« Lithium aluminum hydride is a highly reactive, pyrophoric solid that reacts violently with water
and protic solvents to produce flammable hydrogen gas. All manipulations must be
conducted in a fume hood under an inert atmosphere (e.g., nitrogen or argon) using
anhydrous solvents and glassware.

» Appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant
lab coat, and gloves, must be worn at all times.

e The quenching of LiAlH4 is highly exothermic and generates gas. It must be performed
slowly and with extreme caution, especially on a large scale.

Protocol 1: General Procedure for the Reduction of an
Epoxide
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This protocol provides a general methodology for the reduction of an epoxide using LiAlHa.
Molar equivalents and reaction times may need to be optimized for specific substrates.

Materials:

Epoxide (1.0 eq)

e Lithium aluminum hydride (1.0-1.5 eq)

e Anhydrous diethyl ether or tetrahydrofuran (THF)

o Ethyl acetate

¢ 1 M Sodium hydroxide (NaOH) or 10% Sulfuric acid (H2SOa)

o Saturated sodium chloride solution (brine)

e Anhydrous sodium sulfate (Na2S0Oa4) or magnesium sulfate (MgSOa)
o Deionized water

Equipment:

Three-necked round-bottom flask, oven-dried

Reflux condenser and nitrogen/argon inlet

Magnetic stirrer and stir bar

Dropping funnel, oven-dried

Ice-water bath

Separatory funnel
Procedure:

e Setup: Assemble the three-necked flask with a magnetic stirrer, reflux condenser under a
nitrogen atmosphere, and a dropping funnel.
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Reagent Preparation: In the flask, suspend LiAlH4 (1.0-1.5 eq) in anhydrous ether or THF
(approx. 0.2-0.5 M concentration relative to LiAlHa4).

Cooling: Cool the LiAlHa4 suspension to 0 °C using an ice-water bath.

Substrate Addition: Dissolve the epoxide (1.0 eq) in anhydrous ether or THF and add it to the
dropping funnel. Add the epoxide solution dropwise to the stirred LiAlH4 suspension over 30-
60 minutes, maintaining the temperature at 0 °C.

Reaction: After the addition is complete, the reaction can be stirred at O °C or allowed to
warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography
(TLC). If necessary, the reaction can be gently refluxed to ensure completion.[6]

Quenching (Fieser workup): Once the reaction is complete, cool the flask back to 0 °C.
Quench the excess LiAlH4 by the slow, dropwise addition of the following reagents in
sequence (for 'n' grams of LiAlHa4):

o 'n' mL of water
o 'n"mL of 15% aqueous NaOH

o '3n' mL of water An alternative and often safer method for small-scale reactions is to slowly
add ethyl acetate to consume the excess hydride, followed by the careful addition of
methanol and then water.[7]

Work-up: A granular white precipitate of aluminum salts should form. Stir the resulting slurry
for 30 minutes.

Filtration and Extraction: Filter the mixture through a pad of Celite®, washing the filter cake
with additional portions of ether or THF. Transfer the combined filtrate to a separatory funnel.

Washing: Wash the organic layer sequentially with water and then brine.

Drying and Concentration: Dry the organic layer over anhydrous Na2SOa4 or MgSOa, filter,
and concentrate the solvent under reduced pressure using a rotary evaporator.
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« Purification: Purify the resulting crude alcohol by distillation or flash column chromatography
as required.

Protocol 2: Synthesis of 1-Phenylethanol from Styrene
Oxide

This protocol is an adaptation of the general procedure for the specific reduction of styrene
oxide.

Procedure:

Suspend LiAIH4 (1.0 g, 26.4 mmol) in 50 mL of anhydrous THF in a 250 mL three-necked
flask under a nitrogen atmosphere.

e Cool the suspension to 0 °C.

 In a dropping funnel, dissolve styrene oxide (2.6 g, 21.6 mmol) in 20 mL of anhydrous THF.

e Add the styrene oxide solution dropwise to the LiAlH4 suspension over 30 minutes.

o After addition, remove the ice bath and stir the reaction mixture at room temperature for 1-2
hours, monitoring by TLC until the starting material is consumed.

¢ Cool the mixture to 0 °C and carefully quench the reaction following the sequence described
in Protocol 1.

¢ Filter the aluminum salts and wash with THF. Combine the organic filtrates.

e Wash the combined organic solution with water and brine, then dry over anhydrous MgSOea.

» Remove the solvent under reduced pressure. The crude product can be purified by vacuum
distillation to yield 1-phenylethanol. The regioselectivity typically favors 1-phenylethanol over
2-phenylethanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b105392#using-lialh4-for-epoxide-ring-
opening-reactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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